![molecular formula C8H16ClNO3 B2918130 Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride CAS No. 2173996-22-8](/img/structure/B2918130.png)
Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride
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Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Synthesis
Cyclobutane derivatives have been studied for their unique structural properties and potential applications in organic synthesis. For instance, the structure of diastereomeric methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylates was explored, highlighting differences in the geometrical parameters of their carbon frameworks (Razin et al., 2007). Another study described the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, demonstrating the synthetic versatility of cyclobutane derivatives (Izquierdo et al., 2002).
Applications in Drug Development
Research into cyclobutane derivatives also extends into their potential as drug candidates. For example, a study on the radiolabeling and biodistribution of a cyclobutane-based compound suggested its potential as a neuroprotective drug, with significant accumulation in cortical brain areas in rats, indicating its ability to cross the blood-brain barrier (Yu et al., 2003).
Future Directions
properties
IUPAC Name |
methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)12-3)4-6(5-8)11-2;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMHEUDUBODEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC(C1)OC)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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